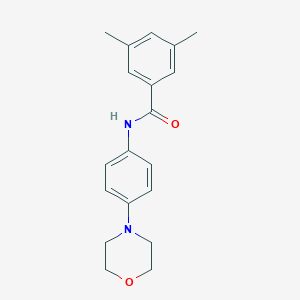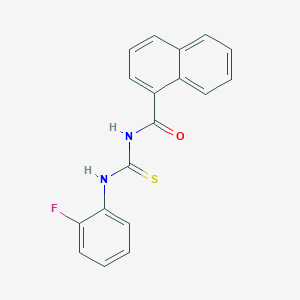
N-(2,5-difluorophenyl)-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-difluorophenyl)-4-isopropylbenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(2,5-difluorophenyl)-4-isopropylbenzamide is not fully understood, but it is believed to involve the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. The inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which triggers cell death. N-(2,5-difluorophenyl)-4-isopropylbenzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in regulating cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-4-isopropylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, N-(2,5-difluorophenyl)-4-isopropylbenzamide has been shown to have anti-inflammatory and analgesic effects. N-(2,5-difluorophenyl)-4-isopropylbenzamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the major advantages of N-(2,5-difluorophenyl)-4-isopropylbenzamide for lab experiments is its high potency and specificity. N-(2,5-difluorophenyl)-4-isopropylbenzamide has been shown to exhibit potent activity against cancer cells at low concentrations, which makes it a valuable tool for studying cancer biology. However, one of the limitations of N-(2,5-difluorophenyl)-4-isopropylbenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(2,5-difluorophenyl)-4-isopropylbenzamide. One area of interest is the development of new analogs of N-(2,5-difluorophenyl)-4-isopropylbenzamide with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential of N-(2,5-difluorophenyl)-4-isopropylbenzamide as a therapeutic agent for other diseases, such as inflammatory disorders and infections. Finally, further studies are needed to fully understand the mechanism of action of N-(2,5-difluorophenyl)-4-isopropylbenzamide and its potential for combination therapy with other anti-cancer agents.
Conclusion:
In conclusion, N-(2,5-difluorophenyl)-4-isopropylbenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of N-(2,5-difluorophenyl)-4-isopropylbenzamide has been optimized to produce high yields of the compound with good purity. N-(2,5-difluorophenyl)-4-isopropylbenzamide exhibits potent anti-tumor activity against various cancer cell lines and has been shown to have anti-inflammatory and analgesic effects. While N-(2,5-difluorophenyl)-4-isopropylbenzamide has some limitations for lab experiments, it remains a valuable tool for studying cancer biology and other diseases. There are several future directions for research on N-(2,5-difluorophenyl)-4-isopropylbenzamide, including the development of new analogs and investigation of its potential as a therapeutic agent for other diseases.
合成法
The synthesis of N-(2,5-difluorophenyl)-4-isopropylbenzamide involves the reaction of 2,5-difluoroaniline with isobutyryl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with 4-isopropylbenzoic acid to produce the final product, N-(2,5-difluorophenyl)-4-isopropylbenzamide. The synthesis method has been optimized to produce high yields of N-(2,5-difluorophenyl)-4-isopropylbenzamide with good purity.
科学的研究の応用
N-(2,5-difluorophenyl)-4-isopropylbenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anti-cancer agent. Studies have shown that N-(2,5-difluorophenyl)-4-isopropylbenzamide exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,5-difluorophenyl)-4-isopropylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
特性
製品名 |
N-(2,5-difluorophenyl)-4-isopropylbenzamide |
|---|---|
分子式 |
C16H15F2NO |
分子量 |
275.29 g/mol |
IUPAC名 |
N-(2,5-difluorophenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H15F2NO/c1-10(2)11-3-5-12(6-4-11)16(20)19-15-9-13(17)7-8-14(15)18/h3-10H,1-2H3,(H,19,20) |
InChIキー |
ASDMIIIZKZKHGK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)




![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)



![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)
